6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol
Overview
Description
6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pyridine ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” might also interact with multiple targets in the body.
Mode of action
The mode of action of a compound depends on its structure and the targets it interacts with. For example, some 6-aryl-3(2H)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Some compounds produce active metabolites when metabolized in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. For example, compounds that inhibit calcium ion influx can prevent platelet aggregation .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol typically involves the chlorination of 2,4-pyridinediol followed by the introduction of a chlorophenyl group. One common method involves the reaction of 2,4-pyridinediol with thionyl chloride to introduce the chlorine atoms, followed by a Friedel-Crafts acylation reaction to attach the chlorophenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridinedione.
Reduction: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
- 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
- 6-Chloro-5-(2-bromophenyl)-2,4-pyridinediol
Uniqueness
6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two chlorine atoms and two hydroxyl groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRLOPXJYHORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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